1,3-Dimethyl-4-thiouracil

描述

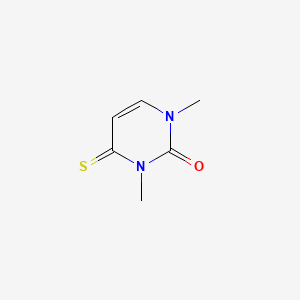

Structure

3D Structure

属性

CAS 编号 |

49785-67-3 |

|---|---|

分子式 |

C6H8N2OS |

分子量 |

156.21 g/mol |

IUPAC 名称 |

1,3-dimethyl-4-sulfanylidenepyrimidin-2-one |

InChI |

InChI=1S/C6H8N2OS/c1-7-4-3-5(10)8(2)6(7)9/h3-4H,1-2H3 |

InChI 键 |

PMKLUUOSOUESOS-UHFFFAOYSA-N |

SMILES |

CN1C=CC(=S)N(C1=O)C |

规范 SMILES |

CN1C=CC(=S)N(C1=O)C |

其他CAS编号 |

49785-67-3 |

同义词 |

1,3-dimethyl-4-thiouracil 1,3-DM-4-TU |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations of 1,3 Dimethyl 4 Thiouracil

Established Synthetic Pathways for 1,3-Dimethyl-4-thiouracil

The synthesis of this compound is primarily achieved through the thiation of its corresponding uracil (B121893) precursor. This method is well-established and offers a reliable route to the target compound. However, ongoing research has also led to the development of alternative synthetic strategies.

Thiation Reactions of N-Methylated Uracil Precursors

The most common method for synthesizing this compound involves the direct thiation of 1,3-dimethyluracil (B184088). This transformation is typically accomplished using a thionating agent, with phosphorus pentasulfide (P₂S₅) in a suitable solvent like anhydrous dioxane or pyridine (B92270) being a frequently employed reagent system. bibliotekanauki.plekb.eg The reaction proceeds by replacing the carbonyl oxygen at the C4 position of the pyrimidine (B1678525) ring with a sulfur atom.

For instance, the thiation of 1,3-dimethyl-5-fluorouracil with an equimolar amount of phosphorus pentasulfide in anhydrous dioxane under reflux conditions yields 1,3-dimethyl-5-fluoro-4-thiouracil in good yield. bibliotekanauki.pl Similarly, thiation of other uracil derivatives, followed by appropriate workup, provides the corresponding 4-thiouracil (B160184) compounds. ekb.eg

Table 1: Thiation of 1,3-Dimethyluracil Derivatives

| Starting Material | Thionating Agent | Solvent | Product | Reference |

| 1,3-Dimethyl-5-fluorouracil | P₂S₅ | Anhydrous Dioxane | 1,3-Dimethyl-5-fluoro-4-thiouracil | bibliotekanauki.pl |

| Thiouracil derivative | P₂S₅ | Dry Pyridine | Thiated product | ekb.eg |

Alternative Synthetic Routes and Methodological Innovations

While direct thiation is prevalent, alternative approaches to synthesize the this compound core structure exist. One such method involves the reaction of N,N'-dimethylthiourea with cyanoacetic acid in acetic anhydride (B1165640) and acetic acid. google.com This method provides a route to 6-amino-1,3-dimethyl-2-thiouracil, which can be a precursor for further transformations. google.com

Furthermore, innovative approaches focus on the modification of pre-existing pyrimidine rings. For example, the treatment of 6-chloro-1,3-dimethyluracil (B186940) with ethyl 2-mercaptoacetate can lead to the formation of thieno[2,3-d]pyrimidine (B153573) derivatives, showcasing the versatility of substituted uracils in building complex heterocyclic systems. ekb.eg

Derivatization Strategies and Analogue Synthesis Based on the this compound Scaffold

The this compound molecule is a valuable starting point for the synthesis of a wide array of derivatives with potential applications in various fields. Derivatization can occur at the nitrogen and carbon atoms of the pyrimidine ring, and the thiocarbonyl group provides a handle for further chemical modifications.

N-Alkylation and C-Substitution Reactions

N-alkylation of the pyrimidine ring can be achieved using various alkylating agents. For instance, the alkylation of 2- or 4-pyridones and 6-amino-2-thiouracil (B86922) has been carried out using benzyl (B1604629) bromide and other bis(bromomethyl) compounds in the presence of a base like potassium carbonate or alcoholic potassium hydroxide. researchgate.net These reactions can lead to a mixture of N- and O-alkylated products. researchgate.net Phase-transfer catalysis, employing reagents like 18-crown-6, has also been utilized for the N-alkylation of related heterocyclic compounds. researchgate.net

C-substitution reactions on the this compound ring can be used to introduce various functional groups. For example, the reaction of 1,3,6-trimethyluracil (B79590), a related compound, can be lithiated and then reacted with electrophiles like diphenyl disulfide to introduce a phenylthio group at the C6-methyl position. clockss.org

Cycloaddition Reactions and Heterocyclic Ring Formation

The this compound scaffold can participate in cycloaddition reactions to form fused heterocyclic systems. The reaction of this compound with suitable reagents can lead to the formation of pyridopyrimidines. clockss.org For example, the reaction of 6-amino-1,3-dimethyluracil (B104193) with ethyl chloroformate followed by reaction with potassium thiocyanate (B1210189) can yield a pyrimido[4,5-d]pyrimidine (B13093195) derivative. orientjchem.org

Furthermore, 1,3-dipolar cycloaddition reactions are a powerful tool for constructing five-membered heterocyclic rings. youtube.comyoutube.com While specific examples with this compound as the dipolarophile are not detailed in the provided context, this class of reactions is widely used in heterocyclic synthesis. youtube.comyoutube.comyoutube.com These reactions involve a 1,3-dipole reacting with a dipolarophile (an alkene or alkyne) to form a five-membered ring. youtube.com

The Vilsmeier-Haack reaction on derivatives of 1,3-dimethyluracil can also be used to construct fused thieno[2,3-d]pyrimidine rings. ekb.eg

Formation of Metal Complexes and Coordinated Structures

The sulfur and nitrogen atoms in this compound and its derivatives can act as donor atoms, allowing for the formation of coordination complexes with various metal ions. These complexes have been synthesized with a range of metals, including copper(II), palladium(II), and gold(III). preprints.orgmdpi.com

For example, a bis-(1,3-dimethyluracil)-dichloridocopper(II) complex has been synthesized and characterized, where the uracil ligand coordinates to the copper center. preprints.orgencyclopedia.pub The coordination can occur through different atoms depending on the specific ligand and metal ion. In some cases, uracil and its derivatives act as bidentate ligands, coordinating through both a nitrogen and an oxygen or sulfur atom. preprints.orgmdpi.com The resulting metal complexes can exhibit various geometries, such as octahedral or square-planar. preprints.org The study of these metal complexes is an active area of research, with investigations into their structural characteristics and potential applications. preprints.orgmdpi.com

Mechanistic Insights into Reaction Selectivity and Yield Optimization

The synthetic utility of this compound is significantly enhanced by understanding the mechanisms that govern its chemical transformations. Insights into reaction selectivity and the factors influencing yield are crucial for designing efficient synthetic routes and achieving desired chemical products. Key areas of investigation include regioselectivity in cycloaddition reactions, selectivity in alkylation, and the optimization of conditions for forming fused heterocyclic systems.

Regioselectivity in Photochemical Cycloadditions

The Paternò-Büchi reaction, a [2+2] photochemical cycloaddition between a carbonyl compound and an alkene, provides a clear example of how substituents on the uracil ring direct reaction outcomes. Studies on uracil derivatives, such as 1,3,5-trimethyluracil and 1,3,6-trimethyluracil, reveal that the regioselectivity of oxetane (B1205548) formation is strongly dependent on the position of methyl groups on the C5–C6 double bond. scispace.com

The mechanism involves the attack of the electrophilic oxygen of the excited triplet state of a benzophenone (B1666685) on the C5–C6 double bond of the uracil. This attack can occur at either C5 or C6, leading to two different triplet 1,4-biradical intermediates, designated BR5 and BR6, respectively. The stability and ease of formation of these intermediates determine the final ratio of regioisomeric products. scispace.com

Two primary factors, both stemming from the hyperconjugation of the methyl groups, govern this selectivity:

Biradical Stability: A methyl group can stabilize an adjacent radical center. Therefore, a methyl group at C5 stabilizes the BR6 intermediate, while a methyl group at C6 stabilizes the BR5 intermediate. scispace.com

Nucleophilicity of Double Bond Carbons: Computational studies show that for most uracil systems studied, the electron density is higher at the C5 position, making it more nucleophilic and thus more susceptible to initial attack by the electrophilic oxygen of the carbonyl compound. This generally favors the formation of the BR5 intermediate. scispace.com

The interplay between these electronic and stability factors dictates the product ratio. For instance, in the reaction of 1,3,6-trimethyluracil with 4,4′-disubstituted benzophenones, the regioselectivity (oxetane from BR5 vs. oxetane from BR6) is approximately 20:80. scispace.com Conversely, for 1,3,5-trimethyluracil (1,3-dimethylthymine), the ratio is inverted. Temperature can also influence this selectivity; lower temperatures tend to favor the kinetically controlled product (attack at the more nucleophilic C5), while higher temperatures allow for the formation of the more thermodynamically stable biradical. scispace.com

| Uracil Derivative sort | Substituent Positions sort | Observed Regioselectivity (BR5 pathway : BR6 pathway) sort | Primary Influencing Factor sort |

|---|---|---|---|

| 1,3-Dimethyluracil | None on C5-C6 | 51 : 49 | Nucleophilicity (slight C5 preference) |

| 1,3,5-Trimethyluracil (Thymine derivative) | C5-Methyl | 66 : 34 | Nucleophilicity (C5) outweighs stability of BR5 |

| 1,3,6-Trimethyluracil | C6-Methyl | 20 : 80 | Radical Stability (BR6 stabilized by C5 radical) |

| 1,3,5,6-Tetramethyluracil | C5-Methyl, C6-Methyl | ~80 : 20 | Radical Stability (BR5 stabilized by C6-Me) |

Selectivity in Alkylation Reactions

Alkylation of the this compound scaffold can potentially occur at the N1, N3, O4, or S4 positions. Since the N1 and N3 positions are already substituted with methyl groups, the primary competition in many reactions is between S-alkylation and O-alkylation. However, in related thiouracil syntheses, N- vs. O-alkylation is a key consideration. For example, in the synthesis of a 2-thiouracil (B1096) derivative, alkylation with methyl bromoacetate (B1195939) in the presence of sodium methoxide (B1231860) yielded a mixture of the N1-alkylated product (22% yield) and the O4-alkylated product (13% yield). uwo.ca The constitutional isomers can be distinguished using NMR spectroscopy, as O4-alkylation results in a downfield shift of the adjacent methylene (B1212753) carbonyl protons compared to N1-alkylation. uwo.ca The choice of base and solvent is critical in directing the selectivity of these alkylation reactions.

Yield Optimization in the Synthesis of Fused Pyrimidines

This compound and its amino-substituted analogue, 6-amino-1,3-dimethyluracil, are valuable precursors for the synthesis of fused heterocyclic systems like pyrido[2,3-d]pyrimidines. researchgate.netsemanticscholar.org The mechanism for these transformations often involves a sequence of Michael addition and intramolecular cyclization. Optimizing the yield requires careful selection of reaction conditions.

In a study on the reaction of 6-amino-1,3-dimethyluracil with 3-aroylacrylic acids, various solvents and temperatures were screened to maximize the yield of the resulting hexahydropyrido[2,3-d]pyrimidine. researchgate.net The reaction proceeds via a Michael addition of the C5 of the aminouracil to the acrylic acid, followed by an intramolecular cyclization. The investigation found that conducting the reaction in acetic acid at reflux temperature gave a near-quantitative yield in under an hour. researchgate.net In contrast, using DMF at room temperature resulted in only a 35% yield after 12 hours. researchgate.net The use of a catalyst can also be pivotal. In a domino protocol for synthesizing dispiroheterocycles, the use of an ionic liquid, [bmim]Br, was found to activate the carbonyl carbon of an isatin (B1672199) reactant, facilitating nucleophilic attack and stabilizing transition states through hydrogen bonding, thereby accelerating the reaction rate. chemrevlett.com

| Solvent sort | Temperature (°C) / Time sort | Yield (%) sort |

|---|---|---|

| DMF | Room Temp. / 12 h | 35 |

| DMF | 60 °C / 5 h | 42 |

| Ethanol | 60 °C / 5 h | 50 |

| Methanol | 60 °C / 5 h | 54 |

| Acetic Acid | Reflux / 45 min | 99 |

Mechanisms of Photochemical Transformations

Understanding the excited-state dynamics of this compound (DMTU) is fundamental to controlling its photochemical reactions. Upon UV absorption, DMTU populates excited singlet (S) and triplet (T) states. researchgate.net The key mechanistic step in one proposed photochemical reaction involves the transformation of an initially formed C(5)-centered radical into a more stable, long-lived S-centered radical through a 1,3-hydrogen shift. researchgate.net The properties of these excited states, such as their lifetimes, are heavily influenced by the solvent. For instance, the lifetime of the second excited singlet state (S2) is significantly shorter in carbon tetrachloride than in perfluoro-1,3-dimethylcyclohexane (B1679598), which is attributed to intermolecular interactions between the excited DMTU and the solvent. researchgate.net This demonstrates that the choice of solvent can be used to modulate the reactivity and deactivation pathways of the excited state, thereby influencing the selectivity and yield of photochemical transformations.

Spectroscopic and Photochemical Characterization of 1,3 Dimethyl 4 Thiouracil

Advanced Spectroscopic Techniques for Structural Elucidation and Electronic Analysis

A suite of sophisticated spectroscopic methods has been utilized to build a comprehensive model of DMTU's structural and electronic landscape in both ground and excited states.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules in solution. It is particularly useful for analyzing tautomeric equilibria, which are common in heterocyclic compounds like thiouracils. For thiouracil derivatives, a key question is the balance between the thione (C=S) and thiol (S-H) forms.

Studies on various thiouracils consistently show that the keto-thione tautomers are the predominant forms in solution. researchgate.netmdpi.com For 1,3-Dimethyl-4-thiouracil, the methylation at both N1 and N3 positions precludes the thiol tautomerism involving these nitrogen atoms, simplifying the possible tautomeric landscape. Comparisons of spectral properties between 4-thiouracil (B160184) derivatives and DMTU confirm that these molecules exist almost exclusively as (C-2)-keto-(C-4)-thione tautomers in solvents like CCl4. researchgate.netresearchgate.net This structural preference is critical for understanding the molecule's subsequent photochemical behavior.

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, such as those of polar bonds like C=O. Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule, and is often effective for identifying skeletal structures and bonds like C=S and S-S. ethernet.edu.et

UV-Vis absorption spectroscopy provides information about the electronic transitions within a molecule. The absorption spectrum of this compound has been characterized and shows distinct absorption bands corresponding to the promotion of electrons to excited singlet states. researchgate.net

The absorption profile is generally characterized by two main electronic transitions originating from the ground state (S₀). researchgate.net These are assigned as:

An S₀ → S₁ (nπ) transition, which involves the promotion of a non-bonding electron (from the sulfur or oxygen atom) to an anti-bonding π orbital.

An S₀ → S₂ (ππ) transition, which involves the promotion of an electron from a bonding π orbital to an anti-bonding π orbital. researchgate.net

The absorption spectra of DMTU have been recorded in various solvents, and quantum chemical calculations support the assignment of these electronic transitions. researchgate.net Nanosecond laser photolysis studies have also been used to characterize the absorption spectra of the triplet (T₁) excited state of DMTU. researchgate.netresearchgate.net

Table 1: Electronic Transitions of this compound

| Transition | Type | Description |

|---|---|---|

| S₀ → S₁ | nπ* | Promotion of a non-bonding electron to an anti-bonding π* orbital. researchgate.net |

While specific crystallographic data for this compound was not detailed in the surveyed literature, X-ray analyses of related uracil (B121893) and thiouracil derivatives show that the pyrimidine (B1678525) ring is typically planar or near-planar. These studies are essential for establishing a baseline solid-state structure, which can then be compared with theoretical calculations and the behavior of the molecule in solution.

Photophysical Properties and Excited State Dynamics of this compound

The photophysical properties of DMTU are of significant interest due to its high efficiency in forming triplet states, a characteristic feature of thionucleobases. nih.gov

Following absorption of UV light and population of the S₂ (π, π*) state, this compound undergoes rapid deactivation. For the first time, fluorescence from this S₂ state has been observed, which is a relatively rare phenomenon. researchgate.net The lifetime of this S₂ fluorescence has been measured using picosecond laser spectroscopy. amu.edu.pl

The intramolecular deactivation of the S₂ and T₁ excited states of DMTU has been studied in various solvents. nih.govresearchgate.netamu.edu.placs.org The primary relaxation pathway from the initially populated S₂ state involves highly efficient intersystem crossing to populate the lowest excited triplet (T₁) state. researchgate.netresearchgate.net The intersystem crossing yield for DMTU is exceptionally high, measured at 1.0 ± 0.1. researchgate.netresearchgate.net This efficient population of the triplet state is the defining photochemical characteristic of DMTU and related thiouracils, underpinning their utility as photosensitizers.

Table 2: Photophysical Properties of this compound

| Property | Value | Solvent/Conditions |

|---|---|---|

| S₂ State Fluorescence | Observed researchgate.net | Perfluoro-1,3-dimethylcyclohexane (B1679598) |

| S₂ → T₁ Intersystem Crossing Yield (Φ_ISC) | 1.0 ± 0.1 researchgate.netresearchgate.net | - |

Triplet Excited State (T1) Population and Decay Mechanisms

The triplet excited state (T1) of this compound (DMTU) is primarily of a ππ* nature. researchgate.net Following excitation, the T1 state is populated with a near-unity quantum yield. researchgate.net The decay of this triplet state is dominated by intramolecular nonradiative processes, especially in inert solvents where self-quenching and solvent-induced deactivation are minimized. rsc.orgrsc.org

The rate constant for this nonradiative decay in DMTU is notably faster—approximately three to four times larger—than in related compounds like 1-propyl-4-thiouracil (PTU) and 1-propyl-4-thiothymine (PTT). rsc.orgrsc.org This enhanced decay rate is attributed to a greater contribution from the mixing of the T2 (nπ) state with the lowest energy T1 (ππ) state. rsc.orgrsc.org The energy gap between these two triplet states is smaller in DMTU compared to PTU and PTT, facilitating this mixing. rsc.org

The intrinsic lifetime of the T1 state is significantly longer in less reactive solvents. researchgate.netnih.gov For instance, the lifetime is much longer in perfluoro-1,3-dimethylcyclohexane (PFDMCH) and carbon tetrachloride (CCl4) than in more reactive solvent environments. researchgate.netnih.gov The decay of the T1 state can be analyzed using the Stern-Volmer formalism to determine the intrinsic lifetime and self-quenching rate constants. researchgate.netnih.gov

Table 1: Triplet State Properties of this compound and Related Compounds

| Compound | T1 State Nature | Dominant Decay Mechanism | Relative Nonradiative Decay Rate | Key Influencing Factor |

|---|---|---|---|---|

| This compound (DMTU) | ππ* researchgate.net | Intramolecular Nonradiative Decay rsc.orgrsc.org | ~3-4x faster than PTU and PTT rsc.orgrsc.org | Mixing of T2(nπ) and T1(ππ) states rsc.orgrsc.org |

| 1-Propyl-4-thiouracil (PTU) | ππ* | Intramolecular Nonradiative Decay rsc.org | Slower than DMTU rsc.org | Larger T2-T1 energy gap rsc.org |

| 1-Propyl-4-thiothymine (PTT) | ππ* | Intramolecular Nonradiative Decay rsc.org | Slower than DMTU rsc.org | Larger T2-T1 energy gap rsc.org |

Intersystem Crossing (ISC) Efficiency and Dynamics

Intersystem crossing (ISC) in this compound is a highly efficient process. researchgate.net Studies using nanosecond laser photolysis have determined the intersystem crossing yield for DMTU to be approximately 1.0 ± 0.1. researchgate.net This near-unity quantum yield for triplet formation is a hallmark of thionated nucleobases like DMTU, distinguishing them from their canonical counterparts which favor ultrafast internal conversion to the ground state. researchgate.net

The high efficiency of ISC is a direct consequence of the sulfur substitution, which significantly alters the electronic landscape of the molecule. This substitution restricts access to the conical intersections that facilitate internal conversion in regular nucleic acid bases and instead promotes pathways that lead to the population of the triplet manifold. researchgate.net This efficient population of the triplet state is fundamental to the photosensitizing properties of DMTU. researchgate.net

Solvent Effects on Photophysical Behavior and Excited State Lifetimes

The photophysical properties of this compound are significantly influenced by the surrounding solvent environment. researchgate.netnih.gov Both the second excited singlet state (S2) and the lowest triplet state (T1) exhibit solvent-dependent behavior. nih.gov

Fluorescence from the S2 state of DMTU has been observed, and its lifetime is affected by the solvent. researchgate.netnih.gov In an inert solvent like perfluoro-1,3-dimethylcyclohexane (PFDMCH), the picosecond lifetime of the S2 state is thought to be governed by a rapid, reversible intramolecular hydrogen abstraction from a methyl group by the thiocarbonyl group. nih.gov In a more interactive solvent like carbon tetrachloride (CCl4), the S2 lifetime is shortened due to intermolecular interactions between the excited DMTU molecule and the solvent. nih.gov

The lifetime of the T1 state is also markedly longer in inert solvents such as PFDMCH and CCl4 compared to more reactive solvents. researchgate.netnih.gov This is because reactive solvents can provide additional pathways for deactivation of the excited state. The specific interactions between the solute and solvent can have a considerable impact on the potential energy surfaces of the excited states and, consequently, their decay mechanisms. researchgate.net

Photochemical Reactivity and Associated Mechanisms

Photoaddition Reactions with Biological Substrates (e.g., L-lysine, Nucleic Acid Components)

This compound undergoes photoaddition reactions with biological molecules upon UV irradiation. nih.govoup.com A notable example is its photoreaction with the amino acid L-lysine. oup.com When an aqueous solution of DMTU and L-lysine is irradiated with a high-pressure mercury lamp, two photoadducts are formed in a moderate yield. oup.com These products can be separated and purified using silica (B1680970) gel chromatography. oup.com The formation of these adducts is reversible; treatment with acetic anhydride-pyridine can regenerate the starting DMTU. oup.com

These photoaddition reactions serve as models for understanding the photo-cross-linking of nucleic acids to proteins, a process of significant biological relevance. nih.govoup.comoup.com The ability of DMTU to form covalent bonds with amino acid residues upon photo-excitation highlights its potential as a tool for probing nucleic acid-protein interactions. oup.com

Photocross-linking Applications in Model Biological Systems (e.g., tRNA)

The photochemical properties of 4-thiouracil derivatives, including DMTU, make them valuable as intrinsic photoaffinity probes for studying the structure of nucleic acids and their interactions with proteins. mdpi.comosti.gov The selective excitation of 4-thiouracil residues within transfer RNA (tRNA) can induce covalent cross-links to associated proteins. oup.com

The photoreaction of 4-thiouracil with cytosine is a well-studied example of photocross-linking within a nucleic acid. acs.org This reaction is relevant to the photoreactions observed in Escherichia coli tRNAs, where irradiation with near-UV light causes cross-linking between 4-thiouridine (B1664626) at position 8 and cytidine (B196190) at position 13. nih.gov This intramolecular cross-linking can affect biological processes such as protein synthesis. nih.gov The study of model compounds like DMTU provides insights into the mechanisms of these biologically important photocross-linking reactions. acs.org

Photosensitization Mechanisms and Singlet Oxygen Generation

This compound acts as a photosensitizer, a molecule that, upon absorbing light, can transfer its excitation energy to other molecules, particularly molecular oxygen. researchgate.net The high intersystem crossing yield of DMTU leads to the efficient formation of its triplet excited state. researchgate.netresearchgate.net This triplet state can then transfer its energy to ground-state molecular oxygen (a triplet), generating highly reactive singlet oxygen (a singlet). This process is known as Type II photosensitization. researchgate.netnih.gov

The generation of singlet oxygen is a key aspect of the photodynamic activity of thiouracils. researchgate.net Singlet oxygen is a potent oxidizing agent that can react with various biological molecules, leading to cellular damage. researchgate.netnih.gov The ability of DMTU and related compounds to produce singlet oxygen underlies their potential applications in photodynamic therapy and their role in light-induced damage to biological systems. researchgate.net

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations have been instrumental in elucidating the fundamental properties of this compound. These methods allow for a detailed examination of its electronic landscape and potential for chemical transformations.

Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics

Density Functional Theory (DFT) has been widely employed to investigate the ground state properties of this compound. These studies consistently show that the most stable form is the keto-thione tautomer, both in the gas phase and in solution. mdpi.com The optimized geometries obtained from DFT calculations, particularly with functionals like B3LYP and the 6-311++G(d,p) basis set, are in good agreement with available experimental data. acs.org

Key geometric parameters, such as the C=S bond length, have been calculated to be around 1.665 Å, which is intermediate between a typical double and single bond, suggesting a degree of delocalization within the pyrimidine ring. nih.gov Comparative studies with uracil and other thiouracils reveal that the substitution of oxygen with sulfur significantly alters the electronic distribution and geometry of the molecule. nih.gov

| Molecule | Bond | Calculated Bond Length (Å) | Experimental Bond Length (Å) |

|---|---|---|---|

| 2-Thiouracil (B1096) | C=S | 1.665 | 1.683 |

| 4-Thiouracil | C=S | 1.663 | N/A |

| 2,4-Dithiouracil | C2=S | 1.662 | N/A |

| 2,4-Dithiouracil | C4=S | 1.660 | N/A |

High-Level Ab Initio and Multireference Methods for Excited State Characterization

To accurately describe the photophysical and photochemical properties of this compound, high-level ab initio and multireference methods are necessary. These methods are crucial for characterizing the excited states that are populated upon absorption of UV light. Methodologies such as Complete Active Space Second-Order Perturbation Theory (CASPT2) and Multi-Reference Configuration Interaction (MRCI) have been utilized. barbatti.orgnih.govwikipedia.org

These advanced calculations have revealed the nature of the lowest-lying singlet and triplet excited states. For thiouracils in general, the lowest singlet excited state (S1) is often a dark nπ* state, while the first bright state (S2) is a ππ* state. mdpi.com The efficient intersystem crossing from the singlet to the triplet manifold, a key feature of thiouracils, is a process that requires multireference treatment to be accurately described. mdpi.comresearchgate.net The high intersystem crossing yield is responsible for the photosensitizing properties of these molecules. mdpi.com

Tautomeric Equilibria and Stability in Gas Phase and Solution

Theoretical studies have consistently confirmed that the diketo (or keto-thione in the case of thiouracils) tautomer is the most stable form of uracil and its derivatives in both the gas phase and solution. mdpi.comconicet.gov.ar For this compound, the methylation at the N1 and N3 positions fixes the molecule in the keto-thione form, preventing other tautomeric forms from being significantly populated.

Computational investigations into the tautomerism of related thiouracils, such as 2-thiouracil, have shown that the keto-thione form is energetically preferred over thiol tautomers by a significant margin. mdpi.com The relative energies of different tautomers can be calculated using DFT and higher-level ab initio methods, and these calculations are crucial for understanding the potential reactivity and biological function of these molecules. mdpi.com The use of continuum solvation models, like the Polarizable Continuum Model (PCM), allows for the investigation of solvent effects on tautomeric equilibria, generally showing that polar solvents further stabilize the more polar keto-thione tautomer. acs.org

Molecular Dynamics and Simulation Approaches for Solvation Effects

Molecular dynamics (MD) simulations provide a powerful tool to study the influence of the solvent on the structure, dynamics, and reactivity of this compound. These simulations can explicitly model the interactions between the solute and individual solvent molecules, offering a more detailed picture than continuum models.

Ab initio molecular dynamics (AIMD) can be used to investigate solvation effects on reactivity at interfaces. nih.gov For molecules like this compound, MD simulations can reveal how water molecules are structured around the solute and how this solvation shell affects its conformational flexibility and electronic properties. arxiv.org Recent advancements have also seen the use of machine learning potentials trained on first-principles data to extend the timescale of MD simulations, allowing for better statistical sampling of solvation phenomena. nih.gov These simulations are critical for understanding how the solvent environment modulates the photophysical pathways and potential for bimolecular reactions.

Computational Prediction of Spectroscopic Parameters

Theoretical methods are extensively used to predict and interpret the spectroscopic properties of this compound. Time-dependent density functional theory (TD-DFT) is a common choice for calculating electronic absorption spectra. acs.org

TD-DFT calculations, often using functionals like B3LYP, can reproduce the main features of the experimental absorption spectra of thiouracils, including the characteristic red-shift observed upon sulfur substitution compared to uracil. acs.org These calculations help in assigning the observed absorption bands to specific electronic transitions, such as the n→π* and π→π* transitions. researchgate.net For instance, the strong absorption band in the UVA region for 4-thiouracil derivatives is typically assigned to a bright ππ* transition. nih.gov

| Compound | Method | Solvent | Calculated λmax (nm) | Experimental λmax (nm) |

|---|---|---|---|---|

| 4-Thiouracil | TD-DFT | Gas Phase | ~330 | ~330 |

| 2-Thiouracil | TD-DFT | Water | ~265, ~291 (shoulder) | ~274, ~291 (shoulder) |

Molecular Docking Simulations for Ligand-Target Interactions in Biological Systems

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations can provide insights into its potential interactions with biological macromolecules like proteins and nucleic acids.

While specific docking studies on this compound are not extensively reported in the provided search results, the methodology is widely applied to similar heterocyclic compounds, including other uracil derivatives and potential kinase inhibitors. nih.govnih.gov These simulations can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern the binding affinity and specificity of a ligand for its target. nih.gov For a molecule like this compound, which can act as a photosensitizer, understanding its binding to biological targets is crucial for applications in photodynamic therapy. The insights from docking can guide the design of new derivatives with improved binding and therapeutic efficacy.

Photophysical and Photochemical Properties

The photochemistry of 1,3-dimethyl-4-thiouracil is a primary focus of its research. Upon absorption of UVA light, the molecule is promoted to an excited singlet state (S₁ or S₂). It then undergoes highly efficient intersystem crossing (ISC) to a long-lived triplet state (T₁). nih.govgoogle.com The quantum yield for this process is near unity, meaning almost every absorbed photon leads to the formation of a triplet state molecule. nih.gov This triplet state is highly reactive and is the origin of the compound's photochemical activity, such as its ability to participate in photocycloaddition reactions. For example, irradiation of DMTU in the presence of amino acids like L-lysine results in the formation of photoadducts. researchgate.netkyoto-u.ac.jp This reactivity serves as a model for the photo-cross-linking observed between tRNA and proteins. researchgate.netkyoto-u.ac.jp

The deactivation pathways of its excited states have been studied in various solvents. The lifetime of the excited states and the quantum yields of processes like fluorescence and phosphorescence are highly dependent on the solvent environment. nih.govgoogle.com

Table 3: Selected Photophysical Properties of this compound (DMTU)

| Property | Condition | Value | Source |

|---|---|---|---|

| Intersystem Crossing Yield (ΦISC) | Aqueous solution | 1.0 ± 0.1 | nih.gov |

| T₁ State Lifetime (τT) | Perfluoro-1,3-dimethylcyclohexane (B1679598) | ~11.5 µs | nih.govgoogle.com |

| T₁ State Lifetime (τT) | CCl₄ | ~10.1 µs | nih.gov |

Biological Activity and Mechanistic Insights of 1,3 Dimethyl 4 Thiouracil Excluding Clinical/human Data

Enzyme Inhibition Profiles and Mechanistic Elucidation

The ability of thiouracil derivatives to inhibit various enzymes is a key aspect of their biological activity. Research has primarily focused on enzymes involved in nucleotide metabolism and thyroid hormone synthesis.

Dihydrofolate Reductase (DHFR) Inhibition Studies

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of DNA precursors, making it a significant target for antimicrobial and anticancer agents. nih.govwikipedia.orgpatsnap.comgenecards.org DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, which is essential for the synthesis of purines, thymidylate, and certain amino acids. nih.govwikipedia.orgebi.ac.uk Inhibition of this enzyme disrupts DNA replication and cell proliferation. patsnap.com

Currently, there is a lack of specific studies in the available scientific literature evaluating the direct inhibitory effects of 1,3-Dimethyl-4-thiouracil on dihydrofolate reductase. While various heterocyclic compounds, including those with pyrimidine (B1678525) motifs, have been investigated as DHFR inhibitors, direct evidence for this compound is not documented. nih.gov Research has shown that 5-fluorouracil, a related pyrimidine analog, can affect DHFR mRNA processing in certain cell lines, but this is an indirect effect on the enzyme's expression rather than direct inhibition of its activity. nih.gov

Investigations of Other Enzyme Targets

Thiouracil derivatives have been shown to inhibit enzymes other than DHFR, most notably those involved in thyroid function. Propylthiouracil (B1679721) (PTU), a well-studied derivative, is known to inhibit thyroperoxidase (TPO) , a key enzyme in the biosynthesis of thyroid hormones. drugbank.comnih.govresearchgate.net TPO catalyzes the iodination and coupling of tyrosine residues on thyroglobulin, and its inhibition leads to a decrease in thyroid hormone production. drugbank.comnih.gov

Additionally, PTU and other thiouracil derivatives are known inhibitors of iodothyronine deiodinase , specifically Type 1 deiodinase (D1). nih.govnih.gov This enzyme is responsible for the peripheral conversion of the thyroid hormone thyroxine (T4) to its more active form, triiodothyronine (T3). nih.gov The inhibitory mechanism is believed to involve the formation of a stable complex with the selenoenzyme intermediate. nih.govnih.gov While these activities are established for compounds like PTU, specific enzymatic inhibition studies on this compound are not prominently featured in existing research.

Antimicrobial Research Applications

The antimicrobial potential of thiouracil derivatives has been an area of active investigation, with significant findings related to their antibacterial mechanisms.

Antibacterial Efficacy and Cellular Targets (e.g., Pyrimidine Salvage Pathway)

Extensive research on 4-thiouracil (B160184) (4-TU), the parent compound of this compound, has elucidated a clear antibacterial mechanism, particularly against Staphylococcus aureus. asm.orgnih.govresearchgate.netnih.gov This activity stems from the compound's ability to act as a uracil (B121893) analog and hijack the bacterial pyrimidine salvage pathway . asm.orgnih.gov

The key steps in this mechanism are:

Uptake and Conversion : 4-TU is taken up by the bacterial cell and converted to 4-thiouridine (B1664626) monophosphate by the enzyme uracil phosphoribosyltransferase (Upp). nih.govnih.gov

Incorporation into RNA : The resulting nucleotide is further phosphorylated and incorporated into RNA, leading to the formation of dysfunctional transcripts. asm.orgresearchgate.net

Growth Inhibition : This disruption of pyrimidine metabolism and RNA function ultimately inhibits bacterial growth. nih.govresearchgate.net

Studies have shown that mutations in the upp gene confer resistance to 4-TU, confirming the essential role of this enzyme in the compound's mechanism of action. asm.orgnih.govnih.gov Furthermore, co-treatment with uracil can alleviate the toxic effects of 4-TU, demonstrating the competitive nature of its uptake and metabolism. asm.orgresearchgate.net The effectiveness of this strategy relies on the difference between bacterial and host pyrimidine metabolism, making the salvage pathway an attractive target for antimicrobial development. nih.gov

While this mechanism is well-documented for 4-TU, it provides a strong hypothetical basis for the potential antibacterial action of this compound, although direct experimental evidence is needed. Other studies on different thiouracil derivatives have also reported broad-spectrum antibacterial activity. nih.govekb.egnih.govnih.gov

| Step | Description | Key Enzyme | Outcome | Reference |

|---|---|---|---|---|

| 1 | Uptake and conversion of 4-TU. | Uracil phosphoribosyltransferase (Upp) | Formation of 4-thiouridine monophosphate. | nih.govnih.gov |

| 2 | Incorporation into nucleic acids. | RNA Polymerase | 4-TU is incorporated into bacterial RNA. | asm.orgresearchgate.net |

| 3 | Cellular disruption. | N/A | Disruption of pyrimidine metabolism and RNA function, leading to growth inhibition. | nih.govresearchgate.net |

Antifungal Activity and Mechanisms of Action

The investigation into the antifungal properties of thiouracil derivatives is an emerging field. While specific data on this compound is scarce, research on related heterocyclic structures, such as 1,3,4-thiadiazoles and other thiourea (B124793) derivatives, indicates potential for antifungal activity. researchgate.netmdpi.commdpi.com

Studies on various 2-thiouracil-5-sulphonamide derivatives have demonstrated activity against fungal species like Aspergillus niger and Candida albicans. nih.govresearchgate.net The mechanism of action for these compounds is not fully elucidated but may involve disruption of the fungal cell membrane or essential enzymatic pathways. researchgate.net For example, some thiourea derivatives have shown a notable inhibitory effect on Candida auris biofilm growth and microbial adherence. nih.gov The metabolic labeling of yeast like Saccharomyces cerevisiae with 4-thiouracil has been established, indicating that fungal cells can uptake and process this compound via the pyrimidine salvage pathway, which could be a potential target for antifungal action. nih.gov However, some derivatives of propylthiouracil were found to be ineffective against Candida albicans. ekb.eg

| Compound Class | Target Organism(s) | Observed Effect | Reference |

|---|---|---|---|

| 2-Thiouracil-5-sulphonamide derivatives | Aspergillus niger, Candida albicans | Antifungal activity. | nih.govresearchgate.net |

| Thiourea derivatives | Candida auris | Inhibition of biofilm growth and adherence. | nih.gov |

| Propylthiouracil derivatives | Candida albicans | No significant effect observed. | ekb.eg |

Antiviral Properties in Model Systems

Several studies have explored the antiviral potential of thiouracil derivatives. Research has shown that novel 2,3-dihydroxypropyl nucleosides derived from 4-thiouracil exhibit moderate inhibitory activity against the Hepatitis B virus (HBV) with mild cytotoxicity in vitro. nih.gov Similarly, other synthesized thiouracil glycosides have demonstrated moderate to high antiviral activities against HBV. nih.gov

The broader class of uracil derivatives has been investigated for activity against a range of viruses. researchgate.net For instance, certain 2-thiopyrimidine derivatives have shown promising activity against the Bovine Viral Diarrhea Virus (BVDV), which is often used as a surrogate for the Hepatitis C virus. ekb.eg The mechanism for these antiviral effects is not fully understood but likely involves the inhibition of viral replication processes, potentially through interference with viral polymerases or other essential enzymes. While these findings are promising for the thiouracil scaffold, direct antiviral testing of this compound has not been reported in the reviewed literature.

Antiproliferative and Cytotoxic Mechanisms in Cell Culture Models

While specific data on the antiproliferative and cytotoxic mechanisms of this compound is limited in publicly available literature, research on closely related thiouracil and uracil derivatives provides valuable insights into its potential biological activities. The following sections summarize findings for these analogous compounds, which may extrapolate to the activity of this compound.

In vitro Cytotoxicity against Established Cancer Cell Lines

Derivatives of thiouracil have demonstrated cytotoxic effects against various cancer cell lines. For instance, certain 2-thiouracil (B1096) derivatives have shown notable activity against colon cancer (CaCo-2) cells oup.com. In particular, compound 1b in a study was found to be a prominent cytotoxic agent against the CaCo-2 cell line, even more potent than the standard antitumor drug Doxorubicin nih.gov.

Furthermore, a series of novel 2-thiouracil-5-sulfonamide derivatives exhibited significant growth inhibitory activity against several human cancer cell lines, including breast (MCF-7), colon (HT-29), ovarian (A-2780), and liver (HepG2) cancer cells nih.gov. Notably, compound 6e , which features a 2,3-dichlorophenyl substitution, was the most active across all four cell lines nih.gov. Another study on 2-thiouracil sulfonamide derivatives identified compound 9 as the most potent against both CaCo-2 and MCF-7 cell lines, with IC50 values of 2.82 and 2.92 µg/mL, respectively nih.gov.

Uracil and thiouracil derivatives have also been investigated as potential histone deacetylase (HDAC) inhibitors. In one study, compounds 5a , 5f , and 5g showed promising antiproliferative effects against the MCF-7 breast cancer cell line, while compound 5b was highly active against HCT-116 colon cancer cells. Additionally, compounds 5i , 5k , and 5m displayed significant cytotoxic effects against HepG2 liver cancer cells nih.gov.

The table below summarizes the in vitro cytotoxic activities of various thiouracil derivatives against different cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

| Thiouracil derivative 1b | Colon (CaCo-2) | More potent than Doxorubicin | oup.comnih.gov |

| 2-Thiouracil-5-sulfonamide 6e | Ovarian (A-2780), Colon (HT-29), Breast (MCF-7), Liver (HepG2) | Most active in the series | nih.gov |

| 2-Thiouracil sulfonamide 9 | Colon (CaCo-2) | 2.82 µg/mL | nih.gov |

| 2-Thiouracil sulfonamide 9 | Breast (MCF-7) | 2.92 µg/mL | nih.gov |

| Thiouracil derivative 5a | Breast (MCF-7) | 11 ± 1.6 µM | nih.gov |

| Thiouracil derivative 5f | Breast (MCF-7) | 9.3 ± 3.4 µM | nih.gov |

| Thiouracil derivative 5g | Breast (MCF-7) | 21 ± 2.2 µM | nih.gov |

| Thiouracil derivative 5b | Colon (HCT-116) | 21 ± 2.4 µM | nih.gov |

| Thiouracil derivative 5i | Liver (HepG2) | 4 ± 1 µM | nih.gov |

| Thiouracil derivative 5k | Liver (HepG2) | 5 ± 2 µM | nih.gov |

| Thiouracil derivative 5m | Liver (HepG2) | 3.3 ± 0.56 µM | nih.gov |

Interference with Nucleotide Metabolism and Biosynthesis Pathways

Thiouracil and its derivatives, as analogs of the natural pyrimidine uracil, are anticipated to interfere with nucleotide metabolism and biosynthesis. The pyrimidine salvage pathway, which recycles uracil to uridine (B1682114) monophosphate (UMP), is a potential target. The uracil analog 4-thiouracil (4-TU) has been shown to hijack this pathway in Staphylococcus aureus, leading to its incorporation into RNA and subsequent inhibition of bacterial growth nih.gov. This suggests that 4-thiouracil derivatives, likely including this compound, could be processed by cellular enzymes involved in pyrimidine metabolism.

In mammalian cells, the de novo synthesis of pyrimidines is a critical pathway for providing the necessary building blocks for DNA and RNA. Inhibition of this pathway can lead to cellular stress and DNA damage utah.edu. For example, depletion of pyrimidines has been shown to cause double-strand breaks in DNA utah.edu. As a pyrimidine analog, it is plausible that this compound could interfere with key enzymes in this pathway, leading to a depletion of essential nucleotides and thereby exerting an antiproliferative effect. The chemotherapeutic agent 5-fluorouracil, another pyrimidine analog, acts by inhibiting thymidylate synthase, a crucial enzyme in the de novo synthesis of pyrimidines nih.gov. This highlights the potential for pyrimidine derivatives to disrupt nucleotide biosynthesis as a mechanism of their anticancer activity.

Structure-Activity Relationship (SAR) Studies in Biological Assays

For 2,4(1H,3H)-pyrimidinedione derivatives, which share a core structure with this compound, SAR evaluations have indicated that substitutions at the N-1 position, such as cyclopropyl, phenyl, and cyclopentenyl groups, contribute significantly to their antiviral activity. The addition of a methyl linker between the cyclic moiety and the N-1 position, as well as the addition of a benzoyl group at the C-6 position, also enhanced activity nih.gov.

In a series of 2-thiouracil-5-sulfonamide isosteres, the nature of the substituent at position 5 was found to be a key determinant of anticancer activity. Compound 5d in one study was identified as the most active against breast (MCF-7) and liver (HEPG-2) cancer cell lines nih.gov.

Furthermore, studies on other thiouracil derivatives have shown that N3-alkylation can lead to cytotoxic agents oup.com. The presence of methyl groups at the N1 and N3 positions in this compound is therefore expected to significantly influence its biological profile compared to unsubstituted 4-thiouracil. The methylation could affect factors such as solubility, membrane permeability, and interaction with target biomolecules.

Fundamental Interactions with Biomolecules

The biological effects of this compound are likely mediated through its interactions with essential biomolecules such as nucleic acids and proteins.

Nucleic Acid Interaction Studies (e.g., RNA incorporation, DNA:RNA microhelixes)

Thiouracil derivatives are known to be incorporated into nucleic acids. For instance, 4-thiouracil can be incorporated into RNA in place of uracil nih.gov. This incorporation can affect the structure and function of RNA. Theoretical studies on the effect of 2-thiouracil, 4-thiouracil, and 2,4-dithiouracil on DNA:RNA microhelixes have shown that thio-substitution can deform the helical and backbone parameters nih.gov. Specifically, the weaker Watson-Crick base pairing formed by thio-substituted uracil compared to unsubstituted uracil can slightly alter the structure of the microhelix nih.gov.

The presence of a thiocarbonyl group, as in 4-thiouracil, can also influence the stability of RNA and DNA duplexes. The removal of the thiocarbonyl function from 2-thiouracil has been shown to significantly reduce the thermodynamic stability of the corresponding RNA and DNA duplexes rsc.org. This suggests that the sulfur atom in the thiouracil ring plays a crucial role in the stability of nucleic acid structures. Therefore, the incorporation of this compound into RNA could potentially disrupt RNA processing and function.

Protein Binding and Covalent Adduct Formation

Thiouracil and its derivatives have been shown to interact with proteins. For example, 6-propyl-2-thiouracil (PTU) binds to human serum albumin (HSA) nih.gov. The binding of drugs to plasma proteins can affect their distribution and availability to target tissues.

Furthermore, the thiouracil moiety contains a thiocarbonyl group which has the potential to form covalent adducts with proteins. Covalent modification of proteins by electrophilic compounds can alter their structure and function nih.gov. While direct evidence for covalent adduct formation by this compound is not available, the reactivity of the thiocarbonyl group suggests that this is a plausible mechanism of action. The formation of covalent protein-DNA adducts has also been observed with other molecules, indicating a potential for complex interactions with cellular macromolecules.

Role of Metal Complexation in Modulating Bioactivity

A comprehensive search of scientific literature and research databases was conducted to gather information on the role of metal complexation in modulating the biological activity of this compound. Despite a thorough investigation into the synthesis, characterization, and biological evaluation of metal complexes of this specific compound, no research findings or data detailing these aspects were found.

The existing body of research on thiouracil derivatives extensively documents the significant impact of metal complexation on their biological activities. Studies on compounds such as 2-thiouracil, 2,4-dithiouracil, and various 6-substituted thiouracils have shown that coordination with metal ions like copper, palladium, gold, and others can enhance their antimicrobial, antifungal, and cytotoxic properties. preprints.orgnih.govmdpi.com The chelation of the thiouracil ligand to a metal center is thought to increase the lipophilicity of the molecule, facilitating its transport across cell membranes and subsequent interaction with intracellular targets. mdpi.com

However, specific studies detailing the synthesis of this compound metal complexes and the subsequent evaluation of their biological activity are not available in the reviewed literature. Consequently, there are no detailed research findings or data tables to present on how metal complexation modulates the bioactivity of this particular compound. Research has been conducted on the closely related compound, bis-(1,3-dimethyluracil)-dichloridocopper(II), a complex of the uracil analogue, but this does not provide direct insight into the thio-derivative. preprints.org

Therefore, while the principle of bioactivity modulation through metal complexation is well-established for the broader class of thiouracil compounds, there is a clear gap in the scientific literature regarding this compound. Future research would be necessary to explore the synthesis of its metal complexes and to determine what, if any, enhancement or alteration of its biological activity occurs upon such complexation.

Future Research Directions and Applications of 1,3 Dimethyl 4 Thiouracil

Design and Synthesis of Advanced Analogs with Tuned Photophysical and Biological Properties

The core structure of 1,3-Dimethyl-4-thiouracil offers a versatile scaffold for the design and synthesis of novel analogs with tailored properties. Future research in this area will likely focus on systematic modifications of the DMTU molecule to fine-tune its photophysical and biological characteristics. The methylation at the N1 and N3 positions provides a stable base, allowing for targeted substitutions at other positions of the pyrimidine (B1678525) ring.

Research into related 4-thiouracil (B160184) derivatives has demonstrated that the introduction of different functional groups can significantly alter their properties. For instance, studies on 1-propyl-4-thiouracil (PTU) and 1-propyl-4-thiothymine (PTT) have shown how alkyl and methyl substitutions influence the intramolecular decay of their triplet excited states. rsc.org Building on this, future synthetic strategies for DMTU analogs could involve:

Substitution at the C5 and C6 positions: Introducing various functional groups, such as halogens, nitro groups, or extended aromatic systems, at these positions could modulate the electronic properties of the molecule. This, in turn, would be expected to alter the absorption and emission spectra, as well as the quantum yields of fluorescence and phosphorescence.

Bioisosteric replacements: Replacing the thiocarbonyl group with a selenocarbonyl or other chalcogen-containing groups could lead to analogs with distinct photophysical and reactive properties.

The overarching goal of these synthetic efforts would be to create a library of DMTU analogs. These compounds would then be screened for enhanced characteristics, such as increased quantum yield for specific photochemical reactions or improved biological targeting.

| Compound | Key Structural Feature | Observed Property Influence |

| 1-propyl-4-thiouracil (PTU) | Propyl group at N1 | Serves as a reference for studying the effect of substitutions on the triplet state decay. rsc.org |

| 1-propyl-4-thiothymine (PTT) | Propyl group at N1, methyl at C5 | The methyl group influences the energy spacing between triplet states. rsc.org |

| This compound (DMTU) | Methyl groups at N1 and N3 | Faster nonradiative decay rate compared to PTU and PTT. rsc.org |

This table is generated based on comparative studies of 4-thiouracil derivatives and provides a framework for predicting the effects of substitutions on the this compound scaffold.

Exploration of Novel Mechanistic Pathways through Integrated Biophysical and Computational Approaches

A fundamental understanding of the mechanistic pathways governing the behavior of this compound upon photoexcitation is crucial for its rational application. Future research should employ a synergistic approach, combining advanced biophysical techniques with high-level computational modeling to unravel the intricate details of its excited-state dynamics.

A study on the intramolecular triplet state decay of DMTU in an inert solvent revealed that its decay is dominated by intramolecular nonradiative processes. rsc.org The rate of this nonradiative decay in DMTU is notably faster than in related compounds like PTU and PTT. rsc.org This has been attributed to a larger contribution from the mixing of the T2(nπ) state into the lowest energy T1(ππ) state. rsc.org

Future investigations should build upon this foundation by:

Advanced Spectroscopic Techniques: Utilizing time-resolved infrared (TRIR) spectroscopy and transient absorption spectroscopy to directly observe the vibrational and electronic signatures of transient species, including the triplet state and any subsequent intermediates.

Computational Modeling: Employing ab initio calculations, such as the equation-of-motion coupled-cluster (EOM-CC) method, to provide a more detailed picture of the potential energy surfaces of the excited states. rsc.org These calculations can help to precisely map the pathways of intersystem crossing and internal conversion.

A key area of exploration will be to understand how the solvent environment influences these mechanistic pathways. Moving from inert solvents to aqueous and biological environments will be critical for predicting the behavior of DMTU in physiological settings.

| Parameter | This compound (DMTU) | 1-propyl-4-thiouracil (PTU) | 1-propyl-4-thiothymine (PTT) |

| Nonradiative rate constant (kNR) | Larger | Smaller than DMTU | Smaller than DMTU |

| T2(nπ) - T1(ππ) energy spacing | ~500 cm⁻¹ | ~1100 cm⁻¹ | ~2000 cm⁻¹ |

This table summarizes the comparative data on the triplet state decay of this compound and related compounds, highlighting the unique properties of DMTU that warrant further mechanistic investigation. rsc.org

Development as a Chemical Probe for Molecular Biology and Biochemistry Research

The parent compound, 4-thiouracil, and its nucleoside counterpart, 4-thiouridine (B1664626), are widely utilized as photoprobes in molecular biology. nih.govmoleculardepot.com They can be incorporated into nucleic acids and, upon photoactivation, can induce cross-linking with nearby molecules, providing valuable information about nucleic acid-protein interactions and RNA structure. nih.gov

Given its structural similarity, this compound holds significant promise for development as a chemical probe. The methyl groups at the N1 and N3 positions prevent its incorporation into the nucleic acid backbone via standard metabolic pathways, which could be advantageous for certain applications where a non-integrating probe is desired. Future research should explore the potential of DMTU in the following areas:

Probing Nucleic Acid Binding Sites: DMTU could be tethered to other molecules, such as peptides or small molecule ligands, to create affinity-based probes. Upon binding to a target nucleic acid, photoactivation of the DMTU moiety could lead to localized cross-linking, identifying the binding site.

Photosensitizer for Targeted Damage: The efficient generation of a triplet state by 4-thiouracil derivatives suggests that DMTU could act as a photosensitizer. nih.gov This property could be harnessed to induce localized damage to specific cellular components when the DMTU probe is targeted to a particular location.

The development of DMTU as a chemical probe will require a thorough characterization of its photochemical reactions in biological contexts, including its interactions with amino acids, lipids, and other biomolecules.

Potential Applications in Material Science or Advanced Photochemistry

While the primary focus of thiouracil derivatives has been in the biological sciences, their unique photophysical properties suggest potential applications in material science and advanced photochemistry. This remains a largely unexplored frontier for this compound, representing a fertile ground for future academic research.

Hypothetical areas of investigation could include:

Development of Photoresponsive Materials: Incorporating DMTU as a chromophore into polymer backbones or self-assembled monolayers could lead to the creation of materials that change their properties, such as wettability or conformation, in response to light.

Photocatalysis: The ability of thiouracil derivatives to generate reactive oxygen species upon photoexcitation could be explored for applications in photocatalysis. nih.gov DMTU-based catalysts could potentially be used to drive specific chemical transformations with light.

These potential applications are speculative at this stage and would require significant fundamental research to validate. However, they highlight the potential for this compound to transcend its origins as a modified nucleobase and find utility in a broader range of scientific disciplines.

常见问题

Basic: What are the standard synthetic routes for 1,3-Dimethyl-4-thiouracil, and how can reaction conditions be optimized for yield?

Answer:

The synthesis typically involves alkylation of 4-thiouracil derivatives. For example, a modified procedure for thiouracil sulfonamides involves refluxing 2-thiouracil-5-sulfonamide with alkylating agents (e.g., methyl iodide) in absolute ethanol and pyridine for 12 hours, followed by recrystallization from DMF/water . Optimization includes adjusting molar ratios (e.g., 1:1 thiouracil to methylating agent), temperature control (70–80°C), and solvent polarity to minimize side reactions. Characterization via NMR (e.g., δ 2.3 ppm for methyl groups) and IR (C=S stretch ~1200 cm⁻¹) confirms structural integrity .

Basic: Which analytical techniques are critical for verifying the purity and structural identity of this compound?

Answer:

Key techniques include:

- HPLC-MS : Quantifies purity (>98%) and detects trace impurities using C18 columns with acetonitrile/water mobile phases .

- ¹H/¹³C NMR : Assigns methyl groups (e.g., δ 3.1–3.5 ppm for N-CH₃) and confirms substitution patterns .

- Elemental Analysis : Validates empirical formula (e.g., C₅H₈N₂OS) with <0.3% deviation .

- Melting Point : Consistency with literature (e.g., 180–182°C) indicates crystallinity .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound analogs?

Answer:

Contradictions arise from assay variability (e.g., cell lines vs. in vivo models). Mitigation strategies include:

- Cross-Validation : Compare IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cytotoxicity) .

- Meta-Analysis : Pool data from structurally similar thiouracils (e.g., 4-thiouracil , propylthiouracil ) to identify trends in substituent effects.

- Dose-Response Curves : Ensure linearity (R² > 0.95) and use standardized positive controls (e.g., methimazole for antithyroid studies) .

Advanced: What computational methods are suitable for predicting the structure-activity relationship (SAR) of this compound derivatives?

Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., thyroid peroxidase) .

- QSAR Models : Train regression models on datasets with substituent descriptors (e.g., Hammett σ, logP) to predict bioactivity .

- DFT Calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to rationalize reactivity at the 4-thione position .

Basic: What safety protocols are essential when handling this compound in the laboratory?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts .

- Waste Disposal : Collect waste in sealed containers labeled "toxic thiouracil derivatives" for incineration .

Advanced: How can isotopic labeling (e.g., ¹⁴C or ³H) be applied to study the metabolic fate of this compound?

Answer:

- Synthesis : Incorporate ¹⁴C at the methyl groups via [¹⁴C]-methyl iodide alkylation .

- Tracing : Administer labeled compound in rodent models; quantify metabolites in urine/bile via scintillation counting .

- Autoradiography : Localize tissue distribution in thyroid glands to assess target engagement .

Basic: What are the key differences in the reactivity of this compound compared to its non-methylated analogs (e.g., 4-thiouracil)?

Answer:

- Solubility : Methyl groups enhance lipophilicity (logP increases by ~0.5), reducing aqueous solubility .

- Acidity : N-methylation decreases acidity (pKa ~8.5 vs. 7.2 for 4-thiouracil), altering tautomeric equilibria .

- Stability : Methyl derivatives resist oxidation longer under ambient conditions (t₁/₂ > 6 months at 25°C) .

Advanced: What experimental designs are optimal for assessing the environmental persistence of this compound?

Answer:

- Photolysis Studies : Expose to UV light (λ = 254 nm) in aqueous buffers; monitor degradation via LC-MS .

- Soil Microcosms : Incubate with agricultural soil; measure half-life using accelerated solvent extraction (ASE) .

- QSAR-ECOSAR : Predict ecotoxicity (e.g., LC₅₀ for Daphnia magna) to prioritize in vivo testing .

Basic: How can researchers validate the specificity of this compound in enzyme inhibition assays?

Answer:

- Negative Controls : Use scrambled analogs (e.g., 1,3-diethyl-4-thiouracil) to confirm target specificity .

- Kinetic Analysis : Calculate Kᵢ values via Lineweaver-Burk plots; compare to known inhibitors (e.g., methimazole) .

- CRISPR Knockouts : Test activity in cell lines lacking the target enzyme (e.g., TPO-KO thyroid cells) .

Advanced: What strategies improve the reproducibility of pharmacological data for this compound across laboratories?

Answer:

- Standardized Protocols : Adopt OECD guidelines for cytotoxicity (e.g., MTT assay) and enzyme kinetics .

- Inter-Lab Calibration : Share reference samples (e.g., 99.9% pure compound) to harmonize instrumentation .

- Open Data Repositories : Publish raw datasets (e.g., NMR spectra, dose-response curves) in platforms like PubChem .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。